molecular formula C13H10F3N3 B13728634 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline CAS No. 1961-53-1

4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline

Cat. No.: B13728634
CAS No.: 1961-53-1
M. Wt: 265.23 g/mol
InChI Key: YJPKSWNLIDWGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline is an organic compound belonging to the class of azobenzenes It is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with a trifluoromethyl group (-CF3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline typically involves the diazotization of 4-(trifluoromethyl)aniline followed by a coupling reaction with aniline. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the diazonium salt, which is then coupled with aniline in an alkaline medium .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted azobenzenes depending on the reagents used.

Scientific Research Applications

4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline involves its ability to undergo reversible photoisomerization. The compound can switch between its trans (E) and cis (Z) forms upon exposure to light of specific wavelengths. This property makes it useful in applications such as optical data storage and molecular switches. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Lacks the trifluoromethyl substitution, making it less hydrophobic and less stable under certain conditions.

    4-(Trifluoromethyl)azobenzene: Similar structure but without the aniline substitution, leading to different reactivity and applications.

Uniqueness

4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline is unique due to the presence of both the trifluoromethyl group and the aniline substitution. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

CAS No.

1961-53-1

Molecular Formula

C13H10F3N3

Molecular Weight

265.23 g/mol

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline

InChI

InChI=1S/C13H10F3N3/c14-13(15,16)9-1-5-11(6-2-9)18-19-12-7-3-10(17)4-8-12/h1-8H,17H2

InChI Key

YJPKSWNLIDWGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=NC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.